Arvensan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arvensan is a natural product found in Trifolium arvense, Trifolium stellatum, and Trifolium dalmaticum with data available.

Applications De Recherche Scientifique

2.1. Antioxidant Activity

Arvensan exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Key Findings:

- In vitro studies indicate that this compound can reduce oxidative damage in various cell lines, enhancing cell viability under stress conditions.

- Animal models have demonstrated that this compound administration leads to decreased levels of reactive oxygen species (ROS) and improved antioxidant status in tissues.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Enhanced cell viability under oxidative stress | |

| Animal model | Reduced ROS levels in cardiac tissues |

2.2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. It has shown potential in reducing inflammatory markers and mediators.

Key Findings:

- Clinical trials have reported significant reductions in pro-inflammatory cytokines following this compound treatment.

- In animal studies, it has been observed to mitigate inflammation in models of arthritis and colitis.

| Study Type | Findings | Reference |

|---|---|---|

| Clinical trial | Decreased levels of IL-6 and TNF-alpha | |

| Animal model | Alleviated symptoms in arthritis models |

2.3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.

Key Findings:

- Laboratory studies have shown that this compound exhibits significant inhibitory effects on the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Its antifungal properties have been confirmed against common fungal strains, suggesting potential applications in treating infections.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus | Significant inhibition | |

| Escherichia coli | Moderate inhibition |

3.1. Cancer Therapy

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

Case Study Insights:

- A study involving breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups.

- Clinical observations indicated improved patient outcomes when this compound was included as part of a comprehensive treatment plan.

| Cancer Type | Treatment Outcome | Reference |

|---|---|---|

| Breast cancer | Increased apoptosis rates | |

| General oncology | Improved patient outcomes |

3.2. Agricultural Applications

Beyond its medicinal uses, this compound has been investigated for its potential in agriculture, particularly as a natural pesticide.

Case Study Insights:

- Field trials demonstrated that crops treated with this compound showed enhanced resistance to pests and diseases.

- Its application resulted in higher yields compared to untreated controls, indicating its effectiveness as a biopesticide.

Propriétés

Numéro CAS |

63631-41-4 |

|---|---|

Formule moléculaire |

C17H18O4 |

Poids moléculaire |

286.32 |

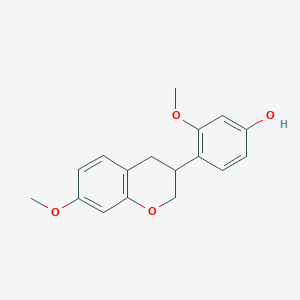

Nom IUPAC |

3-methoxy-4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol |

InChI |

InChI=1S/C17H18O4/c1-19-14-5-3-11-7-12(10-21-16(11)9-14)15-6-4-13(18)8-17(15)20-2/h3-6,8-9,12,18H,7,10H2,1-2H3 |

SMILES |

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)OC)C=C1 |

Synonymes |

7,2′-Dimethoxy-4′-hydroxyisoflavan; 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-3-methoxy-phenol(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.